molecular formula C16H12ClN3S B2770625 3-((4-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine CAS No. 896058-43-8

3-((4-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine

Cat. No. B2770625
CAS RN: 896058-43-8
M. Wt: 313.8
InChI Key: BNQFTHSENRSCHW-UHFFFAOYSA-N
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Description

3-((4-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine, also known as CT-PP, is a novel pyridazine-based compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies, and its synthesis method, mechanism of action, and biochemical and physiological effects have been investigated in detail.

Scientific Research Applications

C15H12ClN3O2S\text{C}_{15}\text{H}_{12}\text{ClN}_3\text{O}_2\text{S}C15​H12​ClN3​O2​S

, exhibits intriguing properties that have attracted attention across various fields. Here are six distinct applications:

These applications highlight the versatility of 3-((4-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine and underscore its potential impact across diverse scientific domains. Researchers continue to explore its properties, aiming to unlock novel applications and therapeutic avenues . If you’d like more details on any specific area, feel free to ask!

properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3S/c17-14-5-3-12(4-6-14)11-21-16-8-7-15(19-20-16)13-2-1-9-18-10-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQFTHSENRSCHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401324136
Record name 3-[(4-chlorophenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815791
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-((4-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine

CAS RN

896058-43-8
Record name 3-[(4-chlorophenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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